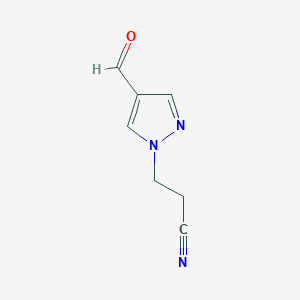
HCTU
概要
説明
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate is a novel aminium-based coupling reagent. It is widely used in peptide synthesis due to its high efficiency and effectiveness in producing difficult peptides. This compound is known for its superior performance compared to other coupling reagents, making it a valuable tool in various chemical and biological applications .
作用機序
Target of Action
The primary target of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, also known as 2-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate(V), is the carboxylic acid group present in amino acids . This compound is used in peptide synthesis, where it acts as a coupling reagent .
Mode of Action
This compound works by facilitating the formation of peptide bonds between amino acids. It does this by activating the carboxylic acid group of one amino acid, making it more susceptible to attack by the amine group of another amino acid . The result is the formation of a peptide bond, linking the two amino acids together .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptide synthesis. By facilitating the formation of peptide bonds, it enables the creation of peptides, which are chains of amino acids. These peptides can then go on to form proteins, which play a crucial role in many biological processes .
Pharmacokinetics
Its role is primarily in the synthesis of peptides in a laboratory setting, rather than being absorbed or metabolized by a living organism .
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the creation of peptidesFor example, they could be used to study protein function, or as potential therapeutic agents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the reaction it facilitates (the formation of peptide bonds) typically takes place in a solution of dimethylformamide (DMF), and the reaction rate can be influenced by the temperature of this solution . Additionally, the compound itself should be stored at a temperature of 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The compound acts as a coupling reagent, promoting the reaction between amino acids to form peptides. It is known to interact with enzymes involved in peptide synthesis, such as aminoacyl-tRNA synthetases, which play a key role in the translation process .
Cellular Effects
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance the efficiency of peptide synthesis within cells, leading to increased production of peptides. This, in turn, can impact cell signaling pathways and gene expression, resulting in altered cellular metabolism .
Molecular Mechanism
The molecular mechanism of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate involves its interaction with biomolecules to facilitate peptide bond formation. The compound binds to amino acids and activates them for coupling reactions. It acts as a catalyst, promoting the nucleophilic attack of the amino group on the carbonyl group of the activated amino acid, leading to the formation of a peptide bond. This process is crucial for the synthesis of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate change over time. The compound exhibits stability under standard laboratory conditions, but its effectiveness may decrease over extended periods due to degradation. Long-term studies have shown that the compound can maintain its activity for several months when stored properly. Prolonged exposure to moisture and light can lead to degradation, reducing its effectiveness in peptide synthesis .
Dosage Effects in Animal Models
The effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound has been shown to enhance peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits optimal activity within a specific dosage range, beyond which its effectiveness decreases and toxicity increases .
Metabolic Pathways
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors involved in the activation and coupling of amino acids. The compound has been shown to affect metabolic flux and metabolite levels, leading to increased production of peptides. This can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific cellular compartments, where it exerts its effects on peptide synthesis. Its localization and accumulation can influence its activity and effectiveness in promoting peptide bond formation .
Subcellular Localization
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in peptide synthesis, as it ensures that the compound is present in the appropriate cellular environment to facilitate peptide bond formation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate involves the reaction of 6-chlorobenzotriazole with tetramethyluronium hexafluorophosphate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at room temperature. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate primarily undergoes coupling reactions, particularly in peptide synthesis. It can also participate in substitution reactions due to the presence of the chlorobenzotriazolyl group .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amino acids, peptides, and other nucleophiles. The reactions are typically carried out in solvents such as DMF or dichloromethane (DCM) at room temperature or slightly elevated temperatures. The presence of a base, such as N,N-diisopropylethylamine (DIPEA), is often required to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound are peptides and peptide derivatives. The high efficiency of the coupling reaction ensures that the desired products are obtained in high yields with minimal side reactions .
科学的研究の応用
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (TBTU)
Uniqueness
Compared to similar compounds, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate offers superior performance in terms of coupling efficiency and selectivity. It is particularly effective in the synthesis of difficult peptides and hindered couplings, making it a preferred choice for researchers and industrial applications .
特性
IUPAC Name |
[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.F6P/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHGTMQHUWDEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF6N5OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330645-87-9 | |
| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-5-chloro-, 3-oxide, hexafluorophosphate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of HCTU?
A1: this compound is widely recognized as a potent coupling reagent in peptide synthesis. [, , , , , ] It facilitates the formation of amide bonds, the backbone of peptides, making it indispensable in both research and industrial peptide production.
Q2: How does this compound facilitate amide bond formation during peptide synthesis?
A2: this compound acts as an activating agent for carboxylic acids. [, , ] It reacts with the carboxylic acid moiety of an amino acid, forming an activated ester intermediate. This reactive species is then readily attacked by the amine group of another amino acid, leading to amide bond formation and peptide chain elongation.
Q3: Are there advantages of using this compound over other coupling reagents in peptide synthesis?
A3: Yes, this compound offers several benefits over traditional coupling reagents. Research suggests it exhibits higher coupling efficiency, especially in challenging sequences prone to aggregation. [, , , , ] This translates to better yields and purity of the synthesized peptides. Furthermore, this compound is lauded for its fast reaction kinetics, significantly reducing synthesis time. [, , , ]
Q4: Can this compound be used in automated peptide synthesizers?
A4: Absolutely. This compound's compatibility with automated peptide synthesizers, coupled with its fast reaction kinetics, has revolutionized peptide synthesis by dramatically increasing throughput. [, , , ]
Q5: Beyond peptide synthesis, are there other applications of this compound?
A5: While predominantly known for peptide synthesis, this compound's ability to activate carboxylic acids extends its utility to other applications. For instance, one study successfully employed this compound for attaching molecules to modified silicon surfaces, highlighting its potential in material science and surface functionalization. []
Q6: What is the molecular formula and molecular weight of this compound?
A6: The molecular formula of this compound is C12H16ClN6OPF6, and its molecular weight is 484.76 g/mol. []
Q7: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are frequently employed for identifying and quantifying this compound, especially in complex mixtures like those encountered during peptide synthesis. [, , ]
Q8: Are there any concerns regarding the stability of this compound?
A8: While a powerful reagent, this compound's stability in organic solvents, particularly during prolonged synthesis protocols in automated systems, has been raised as a point of concern. [] Further research exploring strategies to enhance its stability in such scenarios is ongoing.
Q9: Are there any safety concerns associated with handling this compound?
A9: Yes, this compound, like many other coupling agents, has been identified as a potential allergen and can induce anaphylactic reactions upon repeated exposure. [] Researchers are strongly advised to adopt stringent safety protocols, including appropriate personal protective equipment and minimizing exposure, when handling this compound.
Q10: Does the potential for anaphylactic reactions limit the use of this compound in large-scale peptide production?
A10: While the risk of anaphylaxis is a serious concern, it doesn't necessarily preclude this compound's use in large-scale settings. [] Implementing rigorous safety measures, such as engineering controls to minimize exposure and establishing medical protocols for managing potential allergic reactions, are crucial to ensure worker safety in industrial applications.
Q11: How does the structure of this compound contribute to its activity as a coupling reagent?
A11: The presence of the uronium moiety in this compound is key to its function. [, , ] This group acts as a leaving group after reacting with the carboxylic acid, facilitating the formation of the activated ester crucial for amide bond formation.
Q12: How do the properties of this compound compare to its analogues, like COMU, in practical applications?
A13: Although COMU initially presented as a promising alternative, issues with the consistency of commercially available samples and its stability in organic solvents have emerged as potential drawbacks. [] Currently, this compound remains a favoured choice for many researchers and industries, but the ongoing development of new analogues and improvements in their formulation may offer even more efficient and reliable alternatives in the future.
Q13: What are the environmental implications of using this compound in peptide synthesis?
A14: The environmental impact of this compound and similar coupling reagents is an important consideration. Research focusing on assessing their ecotoxicological effects and developing strategies for waste minimization and sustainable disposal is crucial to mitigate any potential negative consequences on the environment. []
Q14: How does research on this compound contribute to the advancement of the peptide therapeutics field?
A15: this compound's efficiency and reliability in peptide synthesis have significantly contributed to the rapid growth of peptide-based therapeutics. [, , , , ] By streamlining the production of high-quality peptides, this compound facilitates research exploring new drug candidates for a wide range of diseases, paving the way for novel therapeutic interventions.
Q15: What are some future research directions regarding this compound?
A15: Future research on this compound will likely focus on:
- Enhancing Stability and Solubility: Exploring novel formulations or modifications to improve its stability in various solvents and conditions, especially for long-duration synthesis protocols. [, , , ]
- Developing Greener Alternatives: Investigating and developing environmentally benign coupling reagents with comparable or superior efficiency and safety profiles. []
- Expanding Applications: Exploring this compound's utility in other fields, such as material science, chemical biology, and beyond. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)
![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)


![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)
![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)






